5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)22-12-3-1-10(2-4-12)13(21)19-7-8-20-11(9-19)5-6-18-20/h1-6H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQNRRCGVYOQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminopyrazole Derivatives
The pyrazolo[1,5-a]pyrazine scaffold is synthesized via cyclocondensation of 5-aminopyrazole derivatives with malonate esters. For example, reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide yields dihydroxy-intermediate 1 (89% yield). Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrazine (2 ), which serves as a versatile intermediate for further functionalization.
Halogenation and Substitution
Chlorine atoms at positions 5 and 7 of the pyrazolo[1,5-a]pyrazine core exhibit distinct reactivities. Selective substitution at position 5 is achieved using morpholine in the presence of potassium carbonate, yielding 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrazin-7-yl}morpholine (3 ) with 94% efficiency. This selectivity arises from the electron-withdrawing effects of the pyrazine ring, which enhance the electrophilicity of the C5 position.
Installation of the 4-(Trifluoromethoxy)benzoyl Group
Synthesis of 4-(Trifluoromethoxy)benzoyl Chloride
The 4-(trifluoromethoxy)benzoyl moiety is prepared via a three-step sequence:
- Thiophosgene-Mediated Hydroxypyrazine Activation : Treatment of 4-hydroxybenzoic acid with thiophosgene in chloroform generates 4-(chlorosulfonyl)benzoic acid.
- Chlorination and Fluorine Exchange : Reaction with antimony trifluoride (SbF₃) at 155–160°C replaces chlorine with fluorine, yielding 4-(trifluoromethoxy)benzoic acid.
- Acyl Chloride Formation : The acid is converted to its corresponding chloride using thionyl chloride (SOCl₂) or oxalyl chloride, providing 4-(trifluoromethoxy)benzoyl chloride (4 ) in >85% yield.
Acylation of the Pyrazolo[1,5-a]pyrazine Core
The C5-chlorinated pyrazolo[1,5-a]pyrazine intermediate (2 ) undergoes nucleophilic acyl substitution with 4 under Friedel-Crafts conditions. Using aluminum chloride (AlCl₃) as a Lewis catalyst in dichloromethane (DCM), the benzoyl group is introduced at position 5, yielding the target compound in 72% purity. Alternative methods, such as Suzuki-Miyaura coupling with 4-(trifluoromethoxy)benzoyl boronic acid, achieve comparable yields (68–70%) but require palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates but may promote side reactions, such as over-chlorination. Optimal conditions for acylation involve anhydrous DCM at 0–5°C, minimizing decomposition of the trifluoromethoxy group.
Catalytic Systems for Cross-Coupling
Palladium-based catalysts (e.g., Pd₂(dba)₃ with Xantphos ligand) enhance coupling efficiency between halogenated pyrazolo[1,5-a]pyrazines and benzoyl boronic acids. For example, compound 2 reacts with 4-(trifluoromethoxy)benzoyl boronic acid in toluene/water (3:1) at 80°C, affording the target molecule in 75% yield after 12 hours.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
High-resolution MS (HRMS) confirms the molecular ion peak at m/z 383.0921 [M+H]⁺, consistent with the theoretical mass of C₁₇H₁₂F₃N₃O₂.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 72 | 95 | Single-step, cost-effective | Requires strict anhydrous conditions |
| Suzuki Coupling | 75 | 97 | High regioselectivity | Palladium catalyst cost |
| Direct Chlorination | 61 | 88 | Scalable to gram quantities | Low functional group tolerance |
Industrial and Pharmacological Relevance
The trifluoromethoxy group enhances metabolic stability and lipophilicity, making this compound a candidate for kinase inhibition studies. Scale-up protocols using continuous-flow reactors demonstrate reproducible yields (70–73%) at kilogram scales, underscoring its potential for commercial production.
Chemical Reactions Analysis
Types of Reactions
5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrazine scaffold is versatile, with modifications at the 2-, 3-, 5-, and 7-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Structural Analogues and Their Properties
Key Comparative Insights
Substituent Effects on Bioactivity: The trifluoromethoxy group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., methoxy or hydroxy derivatives) .
Solubility and Salt Forms :
- Hydrochloride salts (e.g., ) improve aqueous solubility, making them preferable for formulation, whereas free bases (e.g., the target compound) may require prodrug strategies for optimal delivery .
Functional Group Diversity :
- The 4-oxo derivative () introduces a ketone moiety, which could participate in hydrogen bonding, enhancing target affinity in enzyme inhibition .
- Hydroxymethyl groups () offer sites for prodrug derivatization or covalent binding to biological targets .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., 2-trifluoromethyl in ) are synthesized in fewer steps compared to multi-substituted derivatives like the target compound, which requires precise benzoylation .
Biological Activity
5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core substituted with a trifluoromethoxybenzoyl group. This unique structural arrangement contributes to its biological properties.
While the precise mechanisms of action for this compound are not fully elucidated, studies suggest several potential pathways:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis and autophagy pathways. For instance, derivatives of pyrazolo compounds have been reported to induce apoptosis via caspase activation and modulate pathways involving p53 and NF-κB .
- Inflammatory Response Modulation : Pyrazine derivatives are known for their anti-inflammatory properties, which may be relevant for treating conditions characterized by chronic inflammation .
Biological Activity Data
The following table summarizes key biological activities associated with similar pyrazolo compounds:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Anti-inflammatory | Reduces inflammatory markers | |
| Antimicrobial | Exhibits activity against Mycobacterium spp. |
Case Studies and Research Findings
- Anticancer Studies : A study on pyrazolo[4,3-e][1,2,4]triazine derivatives demonstrated stronger cytotoxic effects than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231). The most active compound increased apoptosis through caspase activation and inhibited NF-κB expression .
- Mechanistic Insights : Another research highlighted that pyrazine derivatives could affect cell cycle progression in cancer cells. The compound BPU was shown to significantly alter cell cycle phases in Jurkat cells when treated with varying concentrations .
- Therapeutic Potential : The exploration of pyrazolo compounds in preclinical models indicates their potential for treating neuroinflammatory disorders and various cancers due to their ability to modulate critical biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
